molecular formula C19H18Cl2N6O5 B13656075 Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazineylidene)acetyl)carbamate

Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazineylidene)acetyl)carbamate

Cat. No.: B13656075
M. Wt: 481.3 g/mol
InChI Key: VANUHXRYQXBKQJ-AFUMVMLFSA-N
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Description

Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazineylidene)acetyl)carbamate is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a pyridazinone moiety, making it a valuable compound in medicinal chemistry and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazineylidene)acetyl)carbamate involves multiple steps. One common method includes the condensation of 3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)benzaldehyde with ethyl cyanoacetate in the presence of a base. This reaction forms the hydrazineylidene intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazineylidene)acetyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazineylidene)acetyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazineylidene)acetyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate
  • Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazineylidene)acetyl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its pyridazinone moiety and the presence of multiple functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C19H18Cl2N6O5

Molecular Weight

481.3 g/mol

IUPAC Name

ethyl N-[(2E)-2-cyano-2-[[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]hydrazinylidene]acetyl]carbamate

InChI

InChI=1S/C19H18Cl2N6O5/c1-4-31-19(30)23-18(29)14(8-22)25-24-10-5-12(20)16(13(21)6-10)32-15-7-11(9(2)3)17(28)27-26-15/h5-7,9,24H,4H2,1-3H3,(H,27,28)(H,23,29,30)/b25-14+

InChI Key

VANUHXRYQXBKQJ-AFUMVMLFSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=CC(=C(C(=C1)Cl)OC2=NNC(=O)C(=C2)C(C)C)Cl)/C#N

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=C(C(=C1)Cl)OC2=NNC(=O)C(=C2)C(C)C)Cl)C#N

Origin of Product

United States

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